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Cat. No.: B1378939
Get Quote
. J

In the landscape of medicinal chemistry and drug discovery, the efficiency of a synthetic
campaign is often dictated by the strategic selection of starting materials. 2-Amino-6-
bromonicotinaldehyde, identified by its CAS number 1196156-67-8, has emerged as a highly
valuable and versatile heterocyclic building block.[1][2][3][4] Its molecular architecture is
distinguished by a pyridine core functionalized with three distinct reactive handles: a
nucleophilic amino group, an electrophilic aldehyde, and a bromine atom amenable to a wide
array of cross-coupling reactions. This trifecta of functionality provides researchers with a
powerful platform for the convergent synthesis of complex molecular entities, particularly in the
pursuit of novel therapeutics targeting critical disease pathways. This guide serves as a
comprehensive technical resource for researchers, scientists, and drug development
professionals, elucidating the core properties, synthesis, reactivity, and strategic applications of
this pivotal intermediate.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to
its effective application in synthesis. 2-Amino-6-bromonicotinaldehyde is typically supplied
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as a light yellow solid with a purity often exceeding 96%.[3] The key identifiers and computed
properties are summarized below.
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Synthetic Strategy: A Conceptual Overview

While specific, detailed preparations of 2-Amino-6-bromonicotinaldehyde are not extensively
documented in readily available literature, a logical synthetic pathway can be devised from
fundamental principles of heterocyclic chemistry. The synthesis would likely involve the
strategic functionalization of a pre-existing 2-aminopyridine core. A plausible route involves the
regioselective bromination of a suitable 2-aminopicoline derivative, followed by oxidation of the
methyl group to the corresponding aldehyde. The choice of reagents and conditions is critical to
control regioselectivity and prevent unwanted side reactions, particularly the over-oxidation of
the aldehyde or reactions involving the amino group.

( )

s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.sigmaaldrich.cn/CN/zh/product/jwpharmlabllc/jwph3249e4b7?context=bbe
https://www.benchchem.com/product/b1378939?utm_src=pdf-body-href
https://www.benchchem.com/product/b1378939?utm_src=pdf-body
https://www.benchchem.com/product/b1378939?utm_src=pdf-body-href
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1378939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

( 2-Amino-6-bromonicotinaldehyde w
kAldehyde (c3) | Amino (C2) | Bromo (ce))

C-N Bond c=C Bond Fused ng Am|de/5u|fonam|de C-C Bond C-N Bond

Key Synthgtic Transformations
Imidazopyridine Buchwald-Hartwig
Reductive Amination Knoevenagel Condensation S Acylation/Sulfonylation Suzuki Coupling e

Click to download full resolution via product page

Caption: Reactivity map of 2-Amino-6-bromonicotinaldehyde’s functional groups.

Application in Drug Discovery: A Scaffold for Kinase
Inhibitors

Substituted 2-aminopyridine scaffolds are of paramount importance in modern drug discovery,
particularly in the development of protein kinase inhibitors. [5]Kinases are a critical class of
enzymes whose dysregulation is a hallmark of many diseases, including cancer and
inflammatory disorders. [6][7]The 2-aminopyridine motif is a privileged structure known to act
as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase active site.

2-Amino-6-bromonicotinaldehyde is an ideal starting point for synthesizing such inhibitors.
The bromine atom at the C6 position can be replaced with moieties like morpholine, which is a
common feature in inhibitors of the PIBK/mTOR pathway, where it often enhances potency and
pharmacokinetic properties. [8]The aldehyde and amino groups can be elaborated to construct
the rest of the pharmacophore, which targets other regions of the ATP-binding pocket to
achieve potency and selectivity. The strategic use of this building block can significantly shorten
synthetic routes to complex kinase inhibitors. [6]Furthermore, the principles of using deuterated
building blocks to enhance metabolic stability can be applied here, where a deuterated version
of this scaffold could potentially lead to drug candidates with improved pharmacokinetic
profiles. [9]
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Exemplary Experimental Protocols

The following protocols are representative methodologies for the key transformations of 2-
Amino-6-bromonicotinaldehyde, designed to be adaptable in a standard laboratory setting.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6-
Bromo Position

This protocol describes a typical procedure for introducing an aryl group at the C6 position.
Materials:

e 2-Amino-6-bromonicotinaldehyde (1.0 eq)

Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPhs)s, 0.05 eq)

Base (e.g., K2COs or Cs2CO0s, 2.0 eq)

Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture)

Inert atmosphere (Nitrogen or Argon)

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1378939?utm_src=pdf-body-href
https://www.benchchem.com/product/b1378939?utm_src=pdf-body
https://www.benchchem.com/product/b1378939?utm_src=pdf-body
https://www.benchchem.com/product/b1378939?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1378939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Procedure:

To a dry, argon-flushed round-bottom flask, add 2-Amino-6-bromonicotinaldehyde, the
arylboronic acid, and the base.

¢ Add the anhydrous solvent mixture.
» Degas the solution by bubbling argon through it for 15 minutes.
e Add the palladium catalyst to the reaction mixture under a positive pressure of argon.

e Heat the reaction mixture to 90-100 °C and stir until TLC or LC-MS analysis indicates
complete consumption of the starting material.

» Cool the reaction to room temperature and dilute with ethyl acetate.
e Wash the organic layer sequentially with water and brine.

» Dry the organic layer over anhydrous sodium sulfate (Na2S0a), filter, and concentrate under
reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to yield the desired 6-
aryl-2-aminonicotinaldehyde.

Protocol 2: Reductive Amination of the C3-Aldehyde
Group

This protocol details the conversion of the aldehyde to a secondary or tertiary amine.

Materials:

2-Amino-6-bromonicotinaldehyde (1.0 eq)

Primary or secondary amine (1.1 eq)

Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), 1.5 eq)

Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
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Acetic acid (catalytic amount, if needed)

Procedure:

Dissolve 2-Amino-6-bromonicotinaldehyde in the anhydrous solvent in a round-bottom
flask.

Add the desired amine to the solution. If the amine is a hydrochloride salt, add one
equivalent of a non-nucleophilic base like triethylamine.

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the
imine/iminium intermediate.

Add the reducing agent (STAB) portion-wise to the reaction mixture.
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

Quench the reaction by the slow addition of a saturated aqueous solution of sodium
bicarbonate (NaHCO:s).

Extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over NazSOa, filter, and concentrate.

Purify the crude product via column chromatography to obtain the target
aminomethylpyridine derivative.

Conclusion

2-Amino-6-bromonicotinaldehyde (CAS 1196156-67-8) is more than a mere chemical

intermediate; it is a strategically designed scaffold that offers a convergence of reactivity and
functionality. Its utility in constructing diverse molecular architectures, especially those relevant
to kinase inhibition, makes it an indispensable tool for medicinal chemists. The ability to
selectively and sequentially modify the aldehyde, amino, and bromo groups provides a robust
and efficient platform for accelerating the discovery and development of next-generation
therapeutics. This guide provides the foundational knowledge and practical insights necessary
for researchers to fully leverage the synthetic potential of this powerful building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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